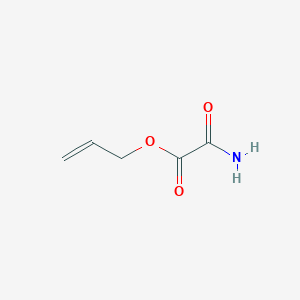
Prop-2-en-1-yl amino(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl amino(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, an oxo group, and an acetate group attached to a prop-2-en-1-yl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl amino(oxo)acetate typically involves the reaction of prop-2-en-1-yl acetate with an amino group donor under controlled conditions. One common method is the esterification of prop-2-en-1-yl alcohol with oxoacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher efficiency. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also reduces the risk of side reactions and improves the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl amino(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl amino(oxo)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl amino(oxo)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-yl acetate: Similar in structure but lacks the amino and oxo groups.
Amino(oxo)acetate: Contains the amino and oxo groups but lacks the prop-2-en-1-yl backbone.
Prop-2-en-1-yl oxoacetate: Similar but lacks the amino group.
Uniqueness
Prop-2-en-1-yl amino(oxo)acetate is unique due to the presence of both amino and oxo groups attached to the prop-2-en-1-yl backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
111969-86-9 |
|---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
prop-2-enyl 2-amino-2-oxoacetate |
InChI |
InChI=1S/C5H7NO3/c1-2-3-9-5(8)4(6)7/h2H,1,3H2,(H2,6,7) |
InChI-Schlüssel |
QBAQXONRHTVGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
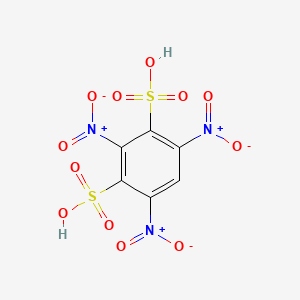
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)

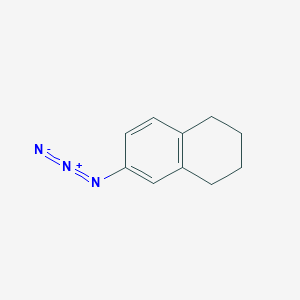
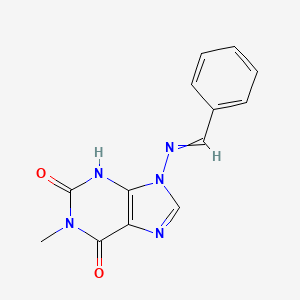

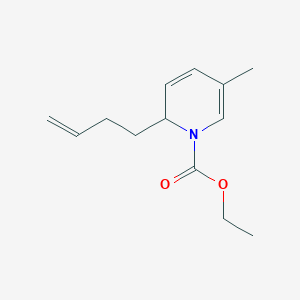

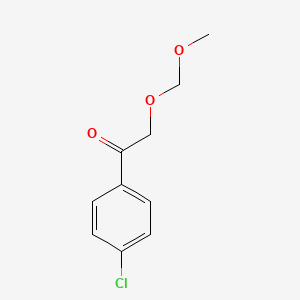
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
